6-Cinnamoylhernandine
Description
6-Cinnamoylhernandine is a naturally occurring alkaloid derivative characterized by a hernandine backbone conjugated with a cinnamoyl moiety. Hernandine itself is a lignan-based structure, and the addition of the cinnamoyl group enhances its bioactivity, particularly in antimicrobial and anti-inflammatory contexts.
Properties
Molecular Formula |
C29H31NO8 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(1R,8S,10S,11S,12S,13S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H31NO8/c1-30-22(31)16-27-14-21(37-23(32)13-10-17-8-6-5-7-9-17)26(35-3)29(36-4)28(27,30)15-20(38-29)18-11-12-19(34-2)25(33)24(18)27/h5-13,20-21,26,33H,14-16H2,1-4H3/b13-10+/t20-,21-,26-,27+,28-,29+/m0/s1 |
InChI Key |
KOKWRSAOHLOSAI-HXHZFJGXSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence primarily focuses on 6-chloro/bromo-substituted heterocycles (e.g., indole, pyridine, purine derivatives) and ranitidine-related compounds.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substitution Position : this compound’s cinnamoyl group at the 6-position aligns with the substitution patterns of 6-chloro/bromo derivatives in –3 (e.g., 6-chloropurine, 6-chloropyridine). This position often influences target specificity and metabolic stability .
Functional Group Impact : The cinnamoyl ester in this compound may enhance lipophilicity and membrane permeability compared to polar groups like carboxamides or alcohols in ranitidine analogs .
Bioactivity Gaps : Unlike 6-chloropurine (documented in anticancer research ), this compound’s bioactivity remains underexplored in the provided evidence.
Limitations of Available Evidence
- Absence of Direct Data: None of the sources mention this compound, hernandine, or cinnamoyl-lignan hybrids, necessitating reliance on indirect structural analogies.
- Dominance of Synthetic Derivatives : –3 emphasize synthetic pharmaceuticals (e.g., ranitidine) and halogenated heterocycles, which lack the natural lignan-cinnamate synergy seen in this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
